N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1040639-50-6
VCID: VC8197651
InChI: InChI=1S/C21H22N4O5S2/c26-19(24-10-12-25(13-11-24)20(27)18-7-4-14-30-18)9-8-16-15-31-21(22-16)23-32(28,29)17-5-2-1-3-6-17/h1-7,14-15H,8-13H2,(H,22,23)
SMILES: C1CN(CCN1C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Molecular Formula: C21H22N4O5S2
Molecular Weight: 474.6 g/mol

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

CAS No.: 1040639-50-6

Cat. No.: VC8197651

Molecular Formula: C21H22N4O5S2

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide - 1040639-50-6

Specification

CAS No. 1040639-50-6
Molecular Formula C21H22N4O5S2
Molecular Weight 474.6 g/mol
IUPAC Name N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H22N4O5S2/c26-19(24-10-12-25(13-11-24)20(27)18-7-4-14-30-18)9-8-16-15-31-21(22-16)23-32(28,29)17-5-2-1-3-6-17/h1-7,14-15H,8-13H2,(H,22,23)
Standard InChI Key GLSIMVUBWFPMPS-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Canonical SMILES C1CN(CCN1C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4

Introduction

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that integrates multiple functional groups, including a thiazole ring, a benzenesulfonamide moiety, and a furan-carbonyl-piperazine structure. This complex molecular architecture suggests potential applications in medicinal chemistry, particularly in antimicrobial, antiproliferative, or enzyme inhibition studies. The compound's structure reflects its potential for diverse biological interactions due to its heterocyclic components and sulfonamide functionality.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions combining heterocyclic chemistry and amide bond formation:

  • Thiazole Derivative Formation: The thiazole core is synthesized through cyclization reactions involving sulfur-containing precursors.

  • Furan-Carbonyl Piperazine Integration: The furan-carbonyl group is introduced via acylation of piperazine using furan-2-carbonyl chloride.

  • Coupling with Benzenesulfonamide: The final step involves coupling the intermediate with a benzenesulfonamide derivative under appropriate conditions (e.g., using a coupling agent like HATU).

Biological Relevance

The structural features of N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide indicate potential pharmacological applications:

  • Antimicrobial Activity:

    • Sulfonamides are well-known for their antibacterial properties by inhibiting dihydropteroate synthase.

    • Thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential:

    • Compounds containing thiazole rings and sulfonamide groups have demonstrated antiproliferative effects on cancer cells .

  • Enzyme Inhibition:

    • Piperazine derivatives are often explored for their role as enzyme inhibitors due to their ability to mimic natural substrates.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to functional groups.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects characteristic vibrations (e.g., sulfonamide NH stretch).

Potential Applications

Given its structure, the compound could be explored for:

  • Development of new antibiotics targeting resistant bacterial strains.

  • Design of anticancer agents focusing on receptor-specific inhibition.

  • Use as a molecular scaffold for further drug optimization.

Comparative Data Table

FeatureN-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamideSimilar Compounds (e.g., sulfonamides)
Molecular Weight460.53 g/mol~300–500 g/mol
Antimicrobial ActivityPotential (based on sulfonamide group) Proven
Antiproliferative ActivityLikely (based on thiazole derivatives) Variable
Solubility in Polar SolventsHighHigh

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